molecular formula C9H13NO3S B6599703 ethyl 2-(ethoxymethyl)-1,3-thiazole-4-carboxylate CAS No. 1546144-18-6

ethyl 2-(ethoxymethyl)-1,3-thiazole-4-carboxylate

Cat. No. B6599703
CAS RN: 1546144-18-6
M. Wt: 215.27 g/mol
InChI Key: VXNSUNFASSKEOC-UHFFFAOYSA-N
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Description

Ethyl 2-(ethoxymethyl)-1,3-thiazole-4-carboxylate (ETMC) is an organic compound with a wide range of applications in the field of scientific research. It is a versatile compound that can be used as a reagent to synthesize other compounds, as a catalyst in reactions, and as a tool to study biochemical and physiological effects. The purpose of

Scientific Research Applications

Ethyl 2-(ethoxymethyl)-1,3-thiazole-4-carboxylate has a variety of scientific research applications. It can be used as a reagent to synthesize other compounds, as a catalyst in reactions, and as a tool to study biochemical and physiological effects. It has been used to study the effects of drugs on the body, as well as to study the biochemical pathways of various diseases. Additionally, it has been used to study the effects of environmental pollutants on organisms.

Mechanism of Action

The mechanism of action of ethyl 2-(ethoxymethyl)-1,3-thiazole-4-carboxylate is not well understood. However, it is thought to act as a substrate for enzymes, allowing them to catalyze reactions. Additionally, it is thought to act as an inhibitor of enzymes, preventing them from catalyzing reactions. It is also thought to bind to certain receptors on the cell surface, allowing it to affect the cell’s response to certain stimuli.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is thought to affect the metabolism of certain drugs, as well as the biochemical pathways of certain diseases. Additionally, it is thought to have an effect on the body’s response to environmental pollutants.

Advantages and Limitations for Lab Experiments

The main advantage of ethyl 2-(ethoxymethyl)-1,3-thiazole-4-carboxylate is its versatility. It can be used as a reagent to synthesize other compounds, as a catalyst in reactions, and as a tool to study biochemical and physiological effects. Additionally, it is relatively easy to synthesize and can be used in a variety of lab experiments. The main limitation of this compound is that its mechanism of action is not well understood, making it difficult to predict its effects on biochemical and physiological processes.

Future Directions

There are a number of potential future directions for ethyl 2-(ethoxymethyl)-1,3-thiazole-4-carboxylate. Further research could be conducted to better understand its mechanism of action, as well as its effects on biochemical and physiological processes. Additionally, research could be conducted to explore its potential applications in drug development, environmental science, and biotechnology. Finally, research could be conducted to develop new methods of synthesizing this compound, as well as methods of using it in lab experiments.

Synthesis Methods

Ethyl 2-(ethoxymethyl)-1,3-thiazole-4-carboxylate can be synthesized from ethyl 2-chloro-1,3-thiazole-4-carboxylate and ethyl 2-ethoxy-1,3-thiazole-4-carboxylate. The reaction is performed in a basic environment, such as an aqueous solution of sodium hydroxide, and involves the displacement of the chlorine atom with an ethoxy group. The reaction is relatively simple and can be completed in a few hours.

properties

IUPAC Name

ethyl 2-(ethoxymethyl)-1,3-thiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3S/c1-3-12-5-8-10-7(6-14-8)9(11)13-4-2/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXNSUNFASSKEOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=NC(=CS1)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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